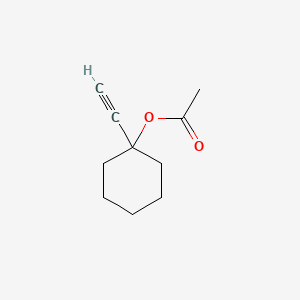
1-Ethynylcyclohexyl acetate
カタログ番号 B1202576
分子量: 166.22 g/mol
InChIキー: YASSLXHVJQGNOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07449483B2
Procedure details


To 3.1 g (25 mmol) 1-ethynyl-1-cyclohexanol in 25 ml acetonitrile were added 7.1 ml (75 mmol, 3 eq) acetic anhydride at −20° C. 12.3 mg (0.03 mmol) scandiumtriflate in 300 μl THF were added and the solution was stirred for 2 h. Additional 12.3 mg (0.03 mmol) scandiumtriflate in 300 μl THF were added and stirring was continued for 30 min. A saturated aqueous solution of NaHCO3 and ether were added. The layers were separated and the inorganic one was extracted with ether. The combined organic phases were washed with brine and dried over Na2SO4. Evaporation yielded 4.6 g crude 1-ethynylcyclohexyl acetate as colorless oil, MS: 166 (M).






Name
scandiumtriflate
Quantity
12.3 mg
Type
catalyst
Reaction Step Three


Name
scandiumtriflate
Quantity
12.3 mg
Type
catalyst
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].[C:10](OC(=O)C)(=[O:12])[CH3:11].C([O-])(O)=O.[Na+].CCOCC>C(#N)C.C1COCC1.[O-]S(C(F)(F)F)(=O)=O.[Sc+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[C:10]([O:9][C:3]1([C:1]#[CH:2])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)(=[O:12])[CH3:11] |f:2.3,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1(CCCCC1)O
|
|
Name
|
|
|
Quantity
|
7.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
300 μL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
scandiumtriflate
|
|
Quantity
|
12.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Sc+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
300 μL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
scandiumtriflate
|
|
Quantity
|
12.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Sc+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the inorganic one was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1(CCCCC1)C#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 110.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
